molecular formula C7H12N2O2 B13322279 2-Amino-4-cyclopropyl-4-oxobutanamide

2-Amino-4-cyclopropyl-4-oxobutanamide

Cat. No.: B13322279
M. Wt: 156.18 g/mol
InChI Key: FHHHXMWPZZQYIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-4-cyclopropyl-4-oxobutanamide is a chemical compound with the molecular formula C7H12N2O2 and a molecular weight of 156.18 g/mol . This compound is primarily used for research purposes and is known for its unique structural features, including a cyclopropyl group and an amide functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-cyclopropyl-4-oxobutanamide can be achieved through various synthetic routes. One common method involves the reaction of cyclopropylamine with a suitable precursor, such as a 4-oxobutanoic acid derivative, under controlled conditions. The reaction typically requires the use of a catalyst and specific temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions. This may include the use of continuous flow reactors, which allow for better control over reaction parameters and improved scalability. The process may also involve purification steps such as crystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-cyclopropyl-4-oxobutanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropyl ketones, while reduction can produce cyclopropyl alcohols .

Scientific Research Applications

2-Amino-4-cyclopropyl-4-oxobutanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Amino-4-cyclopropyl-4-oxobutanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-4-cyclopropyl-4-oxobutanamide is unique due to its cyclopropyl group, which imparts specific steric and electronic properties. This makes it a valuable compound for research and development in various fields, including medicinal chemistry and material science .

Properties

Molecular Formula

C7H12N2O2

Molecular Weight

156.18 g/mol

IUPAC Name

2-amino-4-cyclopropyl-4-oxobutanamide

InChI

InChI=1S/C7H12N2O2/c8-5(7(9)11)3-6(10)4-1-2-4/h4-5H,1-3,8H2,(H2,9,11)

InChI Key

FHHHXMWPZZQYIA-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)CC(C(=O)N)N

Origin of Product

United States

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